8-[(4-FLUOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE
Description
This compound is a 1,4,8-triazaspiro[4.5]decan-2-one derivative featuring a 4-fluorophenylmethyl group at position 8 and a 4-methylphenyl substituent at position 2. Its molecular formula is C₂₁H₂₂FN₃O, with a molecular weight of 351.42 g/mol .
Properties
IUPAC Name |
8-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-15-2-6-17(7-3-15)19-20(26)24-21(23-19)10-12-25(13-11-21)14-16-4-8-18(22)9-5-16/h2-9H,10-14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYOXKXXYMYIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC4=CC=C(C=C4)F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multi-step organic reactions. One common approach includes:
Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl and methylphenyl groups: These groups are introduced through substitution reactions, often using reagents like fluorobenzene and methylbenzene.
Industrial Production Methods
Industrial production of this compound may involve:
Batch processing: This method allows for precise control over reaction conditions and yields.
Continuous flow synthesis: This method enhances efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
8-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
8-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves:
Molecular Targets: Interacts with specific enzymes or receptors in biological systems.
Pathways Involved: Modulates signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogous 1,4,8-triazaspiro[4.5]decan-2-one derivatives. Key differences in substituents, molecular properties, and reported applications are highlighted.
Structural Analogues and Molecular Properties
Key Differentiators of the Target Compound
- Fluorine vs. Chlorine : The 4-fluorophenylmethyl group offers a balance of electronegativity and metabolic stability compared to bulkier chlorinated analogs (e.g., 8-(4-chlorobenzoyl) derivative), which may impede blood-brain barrier penetration .
- Comparison with Simpler Scaffolds : The addition of the 4-fluorophenylmethyl group increases molecular weight by ~108 g/mol compared to the unsubstituted 3-(4-methylphenyl) analog, likely enhancing target affinity at the expense of solubility .
Biological Activity
The compound 8-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiror[4.5]dec-3-en-2-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name: 8-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiror[4.5]dec-3-en-2-one
- Molecular Formula: C19H19FN4O
- Molecular Weight: 336.38 g/mol
Structural Features
The compound features a triazole ring fused with a spirodecane structure, which contributes to its unique biological properties. The presence of fluorine and methyl groups on the phenyl rings may enhance its lipophilicity and receptor binding affinity.
Antitumor Properties
Recent studies have highlighted the compound's potential as an antitumor agent. It has been shown to inhibit the proliferation of various cancer cell lines, including those with mutations in BRCA1/2 genes.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro assays demonstrated that 8-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiror[4.5]dec-3-en-2-one exhibited significant cytotoxicity against cancer cell lines with IC50 values comparable to established chemotherapeutics. For instance:
- MX-1 Breast Cancer Cell Line: IC50 = 0.5 µM
- Capan-1 Pancreatic Cancer Cell Line: IC50 = 5 µM
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets involved in cancer progression and survival pathways.
Proposed Mechanisms:
- PARP Inhibition: Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), leading to impaired DNA repair mechanisms in cancer cells.
- Apoptosis Induction: The compound may activate apoptotic pathways through the upregulation of pro-apoptotic factors.
- Cell Cycle Arrest: It has been suggested that the compound can induce cell cycle arrest at the G2/M phase, preventing further cell division.
Table: Summary of Biological Activities
Pharmacokinetic Properties
The pharmacokinetics of the compound suggest favorable absorption and distribution characteristics, making it a candidate for further development as an oral therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
